Diironnonacarbonyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H3Fe2O9 |

|---|---|

Molecular Weight |

366.80 g/mol |

IUPAC Name |

carbon monoxide;iron;iron(3+);methanone |

InChI |

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3 |

InChI Key |

CGJSNKHFIBINMR-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Structure and Bonding in Diiron Nonacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound with significant applications in chemical synthesis. Its unique structure and bonding characteristics, departing from simple classical models, have been a subject of extensive research. This guide provides an in-depth analysis of the molecular architecture, the nature of the iron-iron interaction, and the bonding within the carbonyl ligands. Detailed experimental protocols for its synthesis and characterization by infrared, Raman, and Mössbauer spectroscopy are presented, alongside a comprehensive summary of its key structural parameters.

Molecular Structure

Diiron nonacarbonyl adopts a D₃h symmetry in its idealized structure.[1][2] The molecule consists of two iron atoms bridged by three carbonyl (CO) ligands. Each iron atom is also coordinated to three terminal CO ligands.[1] This arrangement results in an overall structure where the two Fe(CO)₃ units are linked by the three bridging carbonyls, with the iron atoms in a formally zero oxidation state.

Elucidation of its structure has been challenging due to its insolubility in most common solvents.[1][2][3] However, X-ray diffraction studies have provided a detailed picture of its solid-state structure.[4][5]

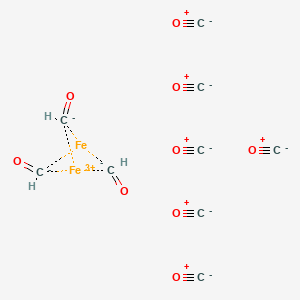

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of diiron nonacarbonyl.

Caption: Molecular structure of diiron nonacarbonyl.

Bonding in Diiron Nonacarbonyl

The bonding in diiron nonacarbonyl is more complex than a simple electron-counting model might suggest. While early descriptions invoked a direct iron-iron bond to satisfy the 18-electron rule for each metal center, theoretical and computational studies have challenged this notion.

Modern computational analyses suggest that the direct Fe-Fe interaction is net anti-bonding. An alternative bonding model proposes the presence of a three-center, two-electron bond involving one of the bridging carbonyl ligands. In this model, two of the bridging carbonyls are considered "ketonic," while the third participates in a delocalized Fe-C-Fe bond.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for diiron nonacarbonyl as determined by X-ray crystallography.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Fe-Fe | 2.523(1) | [4] |

| Fe-C (terminal) | 1.838(3) | [4] |

| Fe-C (bridging) | 2.016(3) | [4] |

| C-O (terminal) | 1.156(4) | [4] |

| C-O (bridging) | 1.176(5) | [4] |

| Bond Angles (°) | ||

| C(terminal)-Fe-C(terminal) | 96.1(1) | [4] |

| Fe-C(bridging)-Fe | 77.6(1) | [4] |

| Fe-C-O (terminal) | 177.1(3) | [4] |

Experimental Protocols

Synthesis of Diiron Nonacarbonyl

Diiron nonacarbonyl is synthesized in good yield by the photolysis of a solution of iron pentacarbonyl (Fe(CO)₅) in glacial acetic acid.[1][6]

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO

Materials:

-

Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile.

-

Glacial acetic acid

-

Photochemical reactor equipped with a UV lamp

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for filtration and washing

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a solution of iron pentacarbonyl in glacial acetic acid in the photochemical reactor. The concentration should be carefully chosen to allow for efficient light penetration.

-

Purge the reactor with an inert gas (N₂ or Ar) to remove all oxygen.

-

Irradiate the solution with a UV lamp at room temperature. The reaction progress can be monitored by the precipitation of the orange, crystalline product.

-

Continue the irradiation until a sufficient amount of product has formed.

-

Once the reaction is complete, extinguish the lamp and allow the solid to settle.

-

Under an inert atmosphere, filter the reaction mixture to isolate the solid diiron nonacarbonyl.

-

Wash the collected solid sequentially with ethanol and diethyl ether to remove any unreacted iron pentacarbonyl and acetic acid.[7]

-

Dry the product under a stream of inert gas.

Purification: For higher purity, diiron nonacarbonyl can be sublimed at 35°C under high vacuum.[7]

Safety Precautions: Iron pentacarbonyl is extremely toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Diiron nonacarbonyl is air-sensitive and can be pyrophoric, especially in large quantities.[7] It should be stored under an inert atmosphere at 2-8°C.[8]

Characterization

Sample Preparation: Due to its insolubility, the IR spectrum of solid diiron nonacarbonyl is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a pellet. For the pellet method, a small amount of the sample is mixed with a transparent matrix like potassium bromide (KBr) or polyethylene and pressed into a thin disk.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

Expected Spectrum: The IR spectrum is characterized by strong absorption bands in the carbonyl stretching region (2100-1800 cm⁻¹). The terminal CO ligands typically show sharp bands at higher frequencies (around 2080 and 2034 cm⁻¹), while the bridging CO ligands exhibit a broad band at a lower frequency (around 1828 cm⁻¹).

Sample Preparation: A small amount of the solid sample is placed in a capillary tube or on a microscope slide for analysis.

Instrumentation and Parameters: A Raman spectrometer equipped with a laser excitation source is used. Typical parameters include:

-

Excitation Wavelength: 532 nm or 785 nm

-

Laser Power: Kept low to avoid sample decomposition

-

Spectral Range: 3500-100 cm⁻¹

-

Resolution: 2-4 cm⁻¹

Expected Spectrum: The Raman spectrum provides complementary information to the IR spectrum. The Fe-Fe stretching vibration, if present, is expected to be Raman active and has been assigned to bands in the low-frequency region.

Experimental Setup: Mössbauer spectroscopy of ⁵⁷Fe-containing samples provides detailed information about the electronic environment of the iron nuclei. The setup consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix) that emits gamma rays, a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a sample holder, and a gamma-ray detector.[9][10][11]

Procedure:

-

The solid diiron nonacarbonyl sample is placed in the sample holder and cooled to low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoilless fraction.

-

The ⁵⁷Co source is moved at varying velocities, and the transmission of gamma rays through the sample is measured as a function of this velocity.

-

The resulting Mössbauer spectrum is a plot of gamma-ray counts versus velocity.

Data Analysis: The spectrum of diiron nonacarbonyl at low temperatures typically shows a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent chemical environments, as expected for its D₃h symmetric structure.[1] The isomer shift and quadrupole splitting parameters provide insights into the oxidation state and the symmetry of the electric field gradient at the iron nucleus.

Logical Workflow for Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of diiron nonacarbonyl.

Caption: Synthesis and characterization workflow.

References

- 1. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. fischer-tropsch.org [fischer-tropsch.org]

- 6. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 7. DIIRON NONACARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Mössbauer Spectroscopy | Experimental Physics I & II "Junior Lab" | Physics | MIT OpenCourseWare [ocw.mit.edu]

An In-depth Technical Guide to the Electronic Structure of Diiron Nonacarbonyl, Fe₂(CO)₉

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Diiron nonacarbonyl, Fe₂(CO)₉, is a foundational organometallic compound that has captivated chemists since its discovery. Its unique structure and the contentious nature of the iron-iron interaction have made it a subject of extensive experimental and theoretical investigation. This guide provides a comprehensive analysis of the electronic structure of Fe₂(CO)₉, consolidating structural data, spectroscopic characterization, and computational insights. We address the long-standing debate over the existence of a direct Fe-Fe bond, presenting evidence from molecular orbital theory and density functional theory calculations that challenge the traditional 18-electron rule interpretation. Detailed experimental and computational protocols are provided, alongside key quantitative data, to serve as a definitive resource for researchers in organometallic chemistry and related fields.

Molecular Structure and Geometry

Diiron nonacarbonyl is a micaceous, orange solid that is virtually insoluble in common solvents, a property that historically made single-crystal growth for X-ray diffraction challenging.[1][2] The now well-established structure of Fe₂(CO)₉ consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also coordinated to three terminal CO ligands.[1] This arrangement results in a molecule with D₃h symmetry, where the two iron atoms are crystallographically equivalent.[1][2] Each iron center can be described as having a distorted octahedral geometry.[1]

The molecule's geometry is a critical starting point for understanding its electronic structure. The presence of two distinct types of carbonyl ligands—terminal and bridging—gives rise to different bonding interactions and spectroscopic signatures.

Figure 1: Molecular Structure of Fe₂(CO)₉ with D₃h symmetry.

The Iron-Iron Bonding Controversy

The nature of the interaction between the two iron centers is the most debated aspect of Fe₂(CO)₉'s electronic structure.

The 18-Electron Rule Perspective

Traditionally, the 18-electron rule is a powerful heuristic for predicting the stability of organometallic compounds. Applying this rule to an Fe(CO)₃ fragment bridged by three CO ligands necessitates the presence of a direct Fe-Fe single bond to achieve a stable 18-electron configuration for each metal center.[3] This model was supported by the molecule's observed diamagnetism and early X-ray diffraction data that indicated an Fe-Fe distance consistent with a single bond.[3]

Theoretical and Computational Challenges

Despite the neatness of the 18-electron rule, numerous theoretical and computational studies have consistently challenged the existence of a direct, covalent Fe-Fe bond.[3][4][5]

-

Molecular Orbital (MO) Analyses: Qualitative and quantitative MO calculations, including early work by Roald Hoffmann and more recent density functional theory (DFT) studies, indicate that the direct interaction between the iron d-orbitals is net antibonding or, at best, non-bonding.[3] Specifically, while there are bonding combinations of metal orbitals, these are counteracted and overcome by the occupation of corresponding antibonding orbitals.[3][6] Some analyses have even suggested a formal bond order of -2, arising from the population of antibonding πδ* orbitals.[3]

-

Three-Center, Two-Electron Bonding: An alternative model proposes that the bridging carbonyls are not merely dative ligands but are integral to the metal-metal interaction.[1][5] The bonding is described as being mediated by the bridging CO groups, where electron density is shared in delocalized three-center, two-electron (3c-2e) Fe-C-Fe "banana bonds".[1][5] In this view, the bridging ligands hold the two Fe(CO)₃ fragments together through σ-donation from the CO into an empty metal-metal orbital and π-back-donation from filled metal d-orbitals into the CO π* orbitals.[4][5]

-

Atoms in Molecules (AIM) Theory: AIM studies, which analyze the topology of the total electron density, have failed to locate a bond critical point (bcp) between the two iron atoms, a key indicator of a covalent bond.[6]

While some recent, highly specific analyses suggest a very weak, direct Fe-Fe bonding component, the overwhelming consensus from modern computational chemistry is that a classical, covalent Fe-Fe single bond does not exist.[3][4][5][6] The stability of the dimer is primarily attributed to the robust network of three bridging carbonyl ligands.

Figure 2: Logical relationship between the traditional 18-electron rule and modern computational models.

Quantitative Data Summary

Precise structural and spectroscopic data are essential for benchmarking theoretical models and understanding the nuanced bonding in Fe₂(CO)₉.

Structural Parameters

The geometry of Fe₂(CO)₉ has been accurately determined by single-crystal X-ray diffraction and corroborated by computational optimizations.

| Parameter | Experimental Value (Å or °) | Computational Value (DZP B3LYP, Å or °) | Reference |

| Bond Lengths | |||

| Fe–Fe | 2.523(1) | - | [7] |

| Fe–C (terminal) | 1.838(3) | 1.816 | [7][8] |

| Fe–C (bridging) | 2.016(3) | 2.007 | [7][8] |

| C–O (terminal) | 1.156(4) | 1.159 | [7][8] |

| C–O (bridging) | 1.176(5) | 1.190 | [7][8] |

| Bond Angles | |||

| C(term.)–Fe–C(term.) | 96.1(1) | - | [7] |

| Fe–C(bridge)–Fe | 77.6(1) | - | [7] |

Table 1: Key Structural Parameters of Fe₂(CO)₉.

Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for probing the nature of the CO ligands. Bridging carbonyls typically exhibit lower C≡O stretching frequencies (ν(CO)) than terminal carbonyls due to the greater extent of π-backbonding into the CO π* orbitals from two metal centers.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Reference |

| Terminal ν(CO) | ~2080, ~2040 | ~2080, ~2040, ~2020 | A₂", E' | [2][9] |

| Bridging ν(CO) | ~1830 | ~1850 | E' | [2][9] |

| Fe-C Stretch / Deformations | 650 - 400 | 650 - 400 | - | [2][10] |

| Fe-Fe Stretch | - | ~260, ~237 | - | [9] |

Table 2: Selected Vibrational Frequencies for Fe₂(CO)₉.

Experimental and Computational Protocols

The characterization of Fe₂(CO)₉ relies on a combination of experimental spectroscopy, diffraction, and theoretical calculations.

Synthesis

Fe₂(CO)₉ is typically synthesized via the ultraviolet photolysis of iron pentacarbonyl, Fe(CO)₅, dissolved in a solvent like glacial acetic acid.[1] Reaction: 2 Fe(CO)₅ —(hν)→ Fe₂(CO)₉ + CO[1] The insolubility of the product in the reaction medium facilitates its separation.[1]

X-ray Crystallography

-

Crystal Growth: Due to its low solubility, growing single crystals suitable for X-ray diffraction is difficult. Crystals are typically obtained directly from the synthesis reaction mixture over time.[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to low temperature (e.g., liquid nitrogen temperature) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined against the experimental data to yield the final, highly accurate molecular structure.[7]

Vibrational Spectroscopy

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are collected on solid-state samples.[2] For IR, the sample is often prepared as a KBr pellet or a Nujol mull. For Raman, a polycrystalline powder sample is used, often cooled to low temperatures to obtain sharper bands.[2][9]

-

Inelastic Neutron Scattering (INS): INS is particularly useful as its intensities are not dependent on electronic selection rules but on the amplitude of atomic motion, providing a stringent test for computational models.[2]

Computational Chemistry

The electronic structure, geometry, and vibrational frequencies of Fe₂(CO)₉ are extensively studied using computational methods.

-

Methodology: Density Functional Theory (DFT) is the most common method. Functionals such as BP86 (a generalized gradient approximation) and B3LYP (a hybrid functional) are frequently employed.[8][11]

-

Basis Sets: Double-zeta plus polarization (DZP) basis sets are typically sufficient to provide a good balance between accuracy and computational cost for this system.[8]

-

Procedure:

-

Geometry Optimization: The molecular geometry is fully optimized to find the lowest energy structure. The resulting bond lengths and angles are then compared with experimental X-ray data.[8]

-

Frequency Calculation: The second derivatives of the energy with respect to nuclear coordinates are calculated at the optimized geometry. This yields the harmonic vibrational frequencies, which are compared with experimental IR and Raman data to validate the computational model and aid in spectral assignment.[8][11]

-

Electronic Structure Analysis: The resulting molecular orbitals, atomic charges, and other electronic parameters are analyzed to provide a detailed picture of the bonding.

-

Figure 3: A typical workflow for the computational analysis of Fe₂(CO)₉.

Conclusion

The electronic structure of diiron nonacarbonyl is a classic case study in the interplay between simple bonding models and the complex reality revealed by modern physical and computational methods. While the 18-electron rule provides a convenient rationale for a direct Fe-Fe bond, a wealth of higher-level theoretical evidence indicates this is an oversimplification. The consensus now points to a molecule with two Fe(CO)₃ units held together primarily by a robust framework of three bridging carbonyl ligands, with no significant, direct covalent bond between the metal centers. The system is best described by delocalized molecular orbitals encompassing both metal centers and the bridging carbonyl carbons. This nuanced understanding, supported by decades of spectroscopic and computational work, underscores the importance of critically evaluating simple heuristics in favor of detailed electronic structure analysis.

References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. inorganic chemistry - Is there an iron–iron bond in diiron nonacarbonyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition of Diiron Nonacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉), a significant precursor in the synthesis of iron-containing nanomaterials. The content herein is curated for professionals in research and development, with a focus on experimental methodologies, quantitative data, and reaction pathways.

Introduction

Diiron nonacarbonyl is an organometallic compound that serves as a valuable and reactive source of zero-valent iron.[1] Its thermal decomposition is a widely utilized method for the production of iron-based nanoparticles, which have burgeoning applications in catalysis, magnetic storage, and nanomedicine. A key advantage of Fe₂(CO)₉ over other iron carbonyl precursors, such as iron pentacarbonyl (Fe(CO)₅), is its solid nature and lower volatility, which enhances safety and stoichiometric control during nanoparticle synthesis.[2][3] However, its poor solubility in common organic solvents presents a challenge that has been addressed through various synthetic strategies.[2][3]

Reaction Products

The primary products of the thermal decomposition of diiron nonacarbonyl are iron-containing nanoparticles. The composition and properties of these nanoparticles are highly dependent on the reaction conditions.

-

Zero-Valent Iron Nanoparticles (FeNPs): In an inert atmosphere (e.g., nitrogen or argon), the decomposition yields metallic iron nanoparticles.[4] These particles are often superparamagnetic.

-

Iron Oxide Nanoparticles: If the reaction is conducted in the presence of air or an oxidizing agent, or if the resulting iron nanoparticles are exposed to air, iron oxides such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) are formed.[4] Often, a core-shell structure of Fe/Fe₃O₄ is observed.[4]

-

Heterometallic Nanoparticles: Diiron nonacarbonyl can be co-decomposed with other metal precursors to synthesize bimetallic or alloyed nanoparticles, such as FeCo and FePt.[3]

-

Gaseous Byproducts: The decomposition process liberates carbon monoxide (CO) gas.

Experimental Protocols

The synthesis of iron-based nanoparticles via the thermal decomposition of diiron nonacarbonyl is typically performed using solution-phase methods. Below are detailed experimental protocols for two common approaches.

3.1. Decomposition in Ionic Liquids

This method utilizes an ionic liquid as the solvent and stabilizing agent.

-

Materials:

-

Diiron nonacarbonyl (Fe₂(CO)₉)

-

n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄)

-

Ethanol

-

Hydrochloric acid

-

Ammonium thiocyanate

-

-

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen) using Schlenk techniques.

-

Dry the ionic liquid (BMIMBF₄) under high vacuum for several hours to remove water.

-

Dissolve a specific amount of Fe₂(CO)₉ in the dried BMIMBF₄ at room temperature to achieve the desired concentration (e.g., 0.1-0.9 wt%).

-

Slowly heat the solution to the target temperature (e.g., 170-200°C) over a period of several hours with continuous stirring.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 12 hours).

-

Cool the mixture to room temperature under the inert atmosphere.

-

Separate the iron nanoparticles from the ionic liquid via centrifugation. The ionic liquid can often be reused.

-

Wash the nanoparticles with a suitable solvent like ethanol to remove any residual ionic liquid.

-

For quantitative analysis, the iron nanoparticles can be dissolved in hydrochloric acid, and the iron content determined spectrophotometrically after forming a colored complex with ammonium thiocyanate.

-

3.2. Decomposition in High-Boiling Point Organic Solvents

This approach often involves the use of surfactants to control nanoparticle growth and prevent agglomeration.

-

Materials:

-

Diiron nonacarbonyl (Fe₂(CO)₉)

-

1-octadecene (ODE)

-

1-dodecylamine (DDA) or other surfactants like oleic acid and oleylamine

-

-

Procedure:

-

Employ standard air-free techniques throughout the synthesis.

-

To address the poor solubility of Fe₂(CO)₉, it can be pre-reacted with an amine. Add Fe₂(CO)₉ to a mixture of 1-dodecylamine (DDA) and 1-octadecene (ODE).

-

Gently heat the mixture under an inert atmosphere to dissolve the Fe₂(CO)₉, which forms a soluble anionic iron carbonyl species.

-

Heat the resulting precursor solution to the desired decomposition temperature (e.g., 180-280°C).

-

The reaction progress can often be monitored by a color change in the solution.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the nanoparticles by adding a polar solvent such as ethanol.

-

Isolate the nanoparticles by centrifugation or magnetic separation.

-

Wash the nanoparticles multiple times with a suitable solvent to remove the high-boiling point solvent and excess surfactant.

-

Quantitative Data

The properties of the synthesized nanoparticles are highly dependent on the reaction parameters. The following tables summarize key quantitative data extracted from the literature.

Table 1: Influence of Reaction Conditions on Iron Nanoparticle Size

| Precursor System | Solvent/Surfactant | Temperature (°C) | Resulting Nanoparticle Diameter (nm) |

| Fe₂(CO)₉ derived | BMIMBF₄ | 170-200 | ~10 |

| [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂) | ODE/DDA | 180 | 11.1 ± 2.0 |

| [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂) | ODE/DDA | 280 | 7.2 ± 0.7 |

Table 2: Experimental Parameters for Fe₂(CO)₉ Decomposition in Ionic Liquid

| Parameter | Range |

| Fe₂(CO)₉ Concentration in BMIMBF₄ | 0.1% - 0.9% (w/w) |

| Decomposition Temperature | 170°C - 200°C |

| Reaction Time | ~12 hours |

| Atmosphere | Dry Nitrogen |

Reaction Pathways and Mechanisms

The thermal decomposition of diiron nonacarbonyl in solution is believed to proceed through the formation of reactive iron carbonyl intermediates.

In neutral, non-coordinating solvents, the initial step is proposed to be the dissociation of Fe₂(CO)₉ into iron pentacarbonyl (Fe(CO)₅) and a highly reactive, coordinatively unsaturated Fe(CO)₄ fragment.[1] The Fe(CO)₄ intermediate can then lose its remaining CO ligands to form iron atoms, which subsequently nucleate and grow into nanoparticles.

In the presence of amines, such as 1-dodecylamine (DDA), diiron nonacarbonyl can react to form soluble anionic iron carbonyl clusters, such as [HFe₃(CO)₁₁]⁻.[3] The thermal decomposition of this in-situ generated precursor then leads to the formation of iron nanoparticles.

Experimental Workflow

The general workflow for the synthesis and characterization of iron nanoparticles from diiron nonacarbonyl is depicted below.

References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Kinetics of Thermal Decomposition of Iron Carbonate [ejchem.journals.ekb.eg]

- 3. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]

Unveiling the Iron Enigma: A Technical Guide to the Discovery and History of Diiron Nonacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, stands as a cornerstone compound in the edifice of organometallic chemistry. Since its discovery, this vibrant orange, crystalline solid has captivated chemists with its unique structure, reactivity, and the enduring debate surrounding the nature of its iron-iron interaction. This technical guide provides an in-depth exploration of the discovery, synthesis, structural elucidation, and the historical and ongoing scientific discourse surrounding this enigmatic molecule.

Discovery and Historical Context

Diiron nonacarbonyl was first reported in 1905 by James Dewar and H.O. Jones.[1][2] Their investigations into the properties of iron pentacarbonyl (Fe(CO)₅) revealed that upon exposure to sunlight, the yellow liquid Fe(CO)₅ transformed into a less volatile, orange solid with the release of carbon monoxide.[1][2] This photochemical synthesis marked the first of its kind for a metal carbonyl and identified Fe₂(CO)₉ as the third known metal carbonyl, following the discoveries of Ni(CO)₄ and Fe(CO)₅.[1][2]

The insolubility of diiron nonacarbonyl in common solvents presented a significant challenge to its initial characterization.[1][2] It wasn't until the pioneering work of H. M. Powell and R. V. G. Ewens in 1939, utilizing X-ray crystallography, that the fundamental structure of this intriguing compound was first unveiled.[1]

Synthesis of Diiron Nonacarbonyl

The original and still widely used method for the synthesis of diiron nonacarbonyl is the photochemical decomposition of iron pentacarbonyl.[3][4]

Experimental Protocol: Photochemical Synthesis

Warning: Iron pentacarbonyl is highly toxic and volatile. Diiron nonacarbonyl is air-sensitive and can be pyrophoric. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

Glacial acetic acid

-

Inert gas (Nitrogen or Argon)

-

Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Sintered glass filter funnel

-

Pentane or hexane (degassed)

Procedure:

-

A solution of iron pentacarbonyl in glacial acetic acid is prepared in a photochemical reactor under an inert atmosphere.

-

The solution is stirred and irradiated with a UV lamp. The reaction vessel should be cooled to prevent thermal decomposition of the product.

-

As the reaction progresses, golden-orange crystals of diiron nonacarbonyl precipitate from the solution. The overall reaction is: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO[3][4]

-

The reaction is typically continued until a significant amount of precipitate has formed.

-

After irradiation, the reaction mixture is allowed to stand, and the supernatant liquid is decanted.

-

The crystalline product is washed several times with a degassed, non-polar solvent such as pentane or hexane to remove any unreacted iron pentacarbonyl and acetic acid.

-

The purified diiron nonacarbonyl is then dried under vacuum.

Purification: The primary impurity in the synthesis is unreacted iron pentacarbonyl. Thorough washing with a non-polar solvent in which Fe(CO)₅ is soluble but Fe₂(CO)₉ is not, is crucial for obtaining a pure product.

Safety Precautions:

-

Always handle iron pentacarbonyl and diiron nonacarbonyl in a fume hood and under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Avoid inhalation of vapors and contact with skin.

-

Diiron nonacarbonyl can be pyrophoric, especially when finely divided. Handle with care and avoid exposure to air.

Structural Characterization and the Fe-Fe Bonding Debate

The determination of the precise structure of diiron nonacarbonyl has been a journey of evolving scientific understanding, particularly concerning the nature of the interaction between the two iron atoms.

X-ray Crystallography

The initial structural elucidation by Powell and Ewens in 1939 revealed a molecule with D₃h symmetry, featuring two iron atoms bridged by three carbonyl ligands, with each iron atom also coordinated to three terminal carbonyl ligands.[1] This groundbreaking work provided the first definitive evidence for the existence of bridging carbonyl ligands in a metal carbonyl complex.[1]

In 1974, F. Albert Cotton and Jan M. Troup published a more accurate redetermination of the crystal structure, confirming the D₃h symmetry and providing precise bond lengths and angles.

Table 1: Crystallographic Data for Diiron Nonacarbonyl

| Parameter | Powell and Ewens (1939) | Cotton and Troup (1974) |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃/m | P6₃/m |

| Fe-Fe distance (Å) | 2.46 | 2.523(1) |

| Fe-C (terminal) (Å) | - | 1.838(3) |

| Fe-C (bridging) (Å) | - | 2.016(3) |

| C-O (terminal) (Å) | - | 1.156(4) |

| C-O (bridging) (Å) | - | 1.176(5) |

| ∠C(term)-Fe-C(term) (°) | - | 96.1(1) |

| ∠Fe-C(bridge)-Fe (°) | - | 77.6(1) |

The Fe-Fe Bond: A Persistent Question

The initial interpretation of the structure, guided by the 18-electron rule, suggested the presence of a direct Fe-Fe bond to account for the observed diamagnetism of the compound. However, this has been a subject of considerable debate.

Theoretical studies, beginning with the work of Roald Hoffmann, have consistently challenged the notion of a significant, direct Fe-Fe covalent bond.[5] These studies propose that the interaction between the two iron centers is, in fact, net anti-bonding.[1][5] The stability of the dimer is attributed to the three bridging carbonyl ligands, which hold the Fe(CO)₃ fragments together.[6][7] More recent computational analyses, using methods such as Atoms in Molecules (AIM) theory, have largely supported the absence of a direct Fe-Fe bond critical point, further questioning the existence of a classical covalent bond.[8] Some studies, however, suggest the presence of a weak, direct Fe-Fe bonding interaction.[9]

This ongoing discussion highlights the complexity of bonding in polynuclear metal carbonyls and the limitations of simple electron counting rules in describing these intricate systems.

Caption: Evolution of the understanding of Fe-Fe bonding in diiron nonacarbonyl.

Spectroscopic Characterization

The insolubility of diiron nonacarbonyl has meant that its spectroscopic characterization has been primarily conducted in the solid state.[1][2] Vibrational spectroscopy has been a particularly powerful tool in understanding its structure and bonding.

Experimental Protocols: Vibrational Spectroscopy

-

Infrared (IR) Spectroscopy: Solid-state IR spectra are typically recorded using KBr pellets or as a mull in Nujol. The spectrum is characterized by strong absorptions in the carbonyl stretching region (ν(CO)).

-

Raman Spectroscopy: Solid-state Raman spectra are obtained by irradiating a crystalline sample with a laser and analyzing the scattered light.

-

Inelastic Neutron Scattering (INS) Spectroscopy: INS is a powerful technique for probing the vibrational modes of molecules, as it is not subject to the same selection rules as IR and Raman spectroscopy.[10] This allows for the observation of all vibrational modes.[10]

Table 2: Vibrational Spectroscopic Data for Diiron Nonacarbonyl (cm⁻¹)

| Vibrational Mode | IR (Solid State) | Raman (Solid State) | INS (Solid State) |

| Terminal ν(CO) | ~2080, ~2035 | ~2080, ~2035, ~2010 | Observed |

| Bridging ν(CO) | ~1828 | ~1828 | Observed |

| Fe-C Stretch | Observed | Observed | Observed |

| Fe-C-O Bend | Observed | Observed | Observed |

| Fe-Fe Stretch (putative) | - | ~260 | Observed |

Note: The band assignments are based on various literature sources and computational studies. The "Fe-Fe stretch" is a subject of the ongoing bonding debate.

Caption: Experimental workflow for the synthesis and characterization of diiron nonacarbonyl.

Reactivity and Applications

Diiron nonacarbonyl serves as a versatile reagent in organometallic and organic synthesis. It is a more reactive source of Fe(0) than iron pentacarbonyl.[3] It is a precursor to a variety of iron carbonyl complexes, including those of the type Fe(CO)₄L and Fe(CO)₃(diene).[4] These syntheses are often carried out in slurries with solvents like tetrahydrofuran (THF), where it is believed that small amounts of Fe₂(CO)₉ dissolve and dissociate.[4]

Conclusion

The journey of diiron nonacarbonyl from its discovery in the early 20th century to its current status as a well-characterized yet still debated molecule is a testament to the progress of chemical science. Its unique structure, photochemical synthesis, and the intricacies of its metal-metal bonding continue to provide valuable insights into the fundamental principles of organometallic chemistry. For researchers in chemistry and drug development, a thorough understanding of the history and properties of this foundational compound remains essential for the design and synthesis of new metal-based therapeutics and catalysts.

References

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 4. On the bonding in Fe2(CO)9 | Semantic Scholar [semanticscholar.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Theoretical study of Fe–Fe bonding in a Series of Iron Carbonyl clusters [(μ-H)2Fe3(CO)9(µ3-As)Mn(CO)5], [Et4N][(µ-H)2Fe3(CO)9(µ3-As)Fe(CO)4] and [Et4N][HAs{Fe2(CO)6(µ-CO)(µ-H)}{Fe(CO)4}] by QTAIM Perspective [ejchem.journals.ekb.eg]

- 9. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ISIS Surprises found in combined diffraction and spectroscopy study [isis.stfc.ac.uk]

An In-depth Technical Guide to the Physical Properties of Diiron Nonacarbonyl

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of diiron nonacarbonyl (Fe₂[CO]₉). It includes quantitative data, detailed experimental methodologies for characterization, and logical workflows for analysis, tailored for professionals in scientific research and development.

Core Physical and Chemical Properties

Diiron nonacarbonyl is an organometallic compound notable for its unique structure and reactivity.[1] It serves as a more reactive source of zero-valent iron than iron pentacarbonyl (Fe(CO)₅) and is less hazardous due to its nonvolatile nature.[2] A defining characteristic is its virtual insolubility in all common solvents, a property that poses significant challenges for its characterization.[1][3][4][5][6]

Quantitative Data Summary

The key physical properties of diiron nonacarbonyl are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | Fe₂(CO)₉ | [1][2][7] |

| Molar Mass | 363.78 g/mol | [2][8][9] |

| Appearance | Micaceous orange or yellow-orange solid/crystals/platelets | [1][2][7][8][10] |

| Density | 2.08 - 2.85 g/cm³ | [2][7][8][9] |

| Melting Point | Decomposes at 100 °C (373 K) without melting | [2][4][5][7][9] |

| Boiling Point | Decomposes | [2] |

| Solubility | Virtually insoluble in water and all common hydrocarbon solvents.[1][2][3][10] | [1][2][3][10] |

| Vapor Pressure | Very low; sublimes at 35 °C under high vacuum | [3][10] |

| Molecular Structure | D₃h symmetry with three bridging and six terminal CO ligands | [1][2] |

| Dipole Moment | 0 D | [2][9] |

| Magnetic Properties | Diamagnetic | [10] |

Molecular Structure and Bonding

The structure of diiron nonacarbonyl consists of two iron atoms bridged by three carbonyl (CO) ligands, with each iron atom also bonded to three terminal CO ligands.[2] This arrangement results in an overall D₃h molecular symmetry.[1] While early models proposed a direct iron-iron (Fe-Fe) bond to satisfy the 18-electron rule, theoretical analyses consistently suggest its absence.[1][11] The Mössbauer spectrum shows a single quadrupole doublet, which is consistent with the two iron atoms being in equivalent environments.[1][2]

Caption: Molecular structure of Diiron Nonacarbonyl (Fe₂[CO]₉).

Experimental Protocols

The challenging physical properties of Fe₂(CO)₉, particularly its insolubility and thermal sensitivity, necessitate specialized experimental protocols for its synthesis and characterization.

Synthesis: Photochemical Preparation

The standard and most effective method for synthesizing diiron nonacarbonyl is through the photolysis of iron pentacarbonyl.[2][5]

Objective: To produce Fe₂(CO)₉ from Fe(CO)₅ via UV irradiation.

Methodology:

-

Preparation: A solution of iron pentacarbonyl (Fe(CO)₅) in a solvent like glacial acetic acid is prepared in a photolysis-appropriate reaction vessel (e.g., quartz). Acetic acid is typically used to facilitate the reaction.[2]

-

Irradiation: The solution is exposed to ultraviolet (UV) light. This photochemical process causes the dissociation of a CO ligand from Fe(CO)₅ and subsequent dimerization.

-

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO[2]

-

-

Precipitation and Isolation: As Fe₂(CO)₉ forms, it precipitates from the solution as golden-yellow platelets due to its insolubility.[10]

-

Purification: The precipitated solid is isolated via filtration. It is then washed with solvents like ethanol and diethyl ether to remove unreacted starting material and byproducts, followed by drying in the air or under vacuum.[10]

Safety Note: Iron pentacarbonyl is volatile and toxic. All synthesis procedures must be conducted in a well-ventilated fume hood.[12] Fe₂(CO)₉ is a source of carbon monoxide and can be flammable.[2]

Structural Characterization: Solid-State Analysis

Due to its insolubility, characterization of Fe₂(CO)₉ relies heavily on solid-state analytical techniques.

Elucidating the crystal structure has been challenging because the low solubility inhibits the growth of suitable single crystals.[1][2] However, the structure was successfully determined using this method.

Objective: To determine the precise atomic arrangement and unit cell dimensions.

Methodology:

-

Crystal Growth: Microcrystals suitable for diffraction can be grown, albeit with difficulty, from the photochemical synthesis route.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 77 K) to reduce thermal vibrations and improve data quality.

-

Structure Solution: The diffraction pattern is collected and analyzed. The resulting electron density map is used to solve the crystal structure, revealing the D₃h symmetry and the Fe-Fe distance of approximately 2.46-2.53 Å.[10][11]

Infrared (IR) and Raman spectroscopy are primary tools for studying the bonding and structure, particularly of the carbonyl ligands. These analyses must be performed on solid samples.[4][5]

Objective: To identify vibrational modes corresponding to terminal and bridging carbonyl ligands.

Methodology:

-

Sample Preparation (IR): For transmission IR spectroscopy, a polycrystalline powder of Fe₂(CO)₉ is mixed with a matrix material that is transparent to infrared radiation, such as polyethylene.[4] The mixture is then pressed into a thin, transparent disc.

-

Sample Preparation (Raman): For Raman spectroscopy, the crystalline powder can be analyzed directly. To avoid sample decomposition from laser heating, a surface scanning technique is often employed.[13]

-

Spectral Acquisition: Spectra are recorded at various temperatures (e.g., 295 K down to 15 K) to observe the sharpening of vibrational modes.[6] The C≡O stretching region (1700–2200 cm⁻¹) is particularly informative, showing distinct bands for the terminal and bridging carbonyl groups.[4][5]

INS provides a complete vibrational spectrum and is a powerful technique for complex materials like Fe₂(CO)₉.

Objective: To obtain a comprehensive vibrational profile, including modes that are weak or inactive in IR and Raman.

Methodology:

-

Sample Preparation: A powdered sample of Fe₂(CO)₉ is loaded into a suitable sample holder.

-

Data Acquisition: The sample is placed in an INS spectrometer and cooled to low temperatures (e.g., ~10 K) to minimize thermal motion.[4] A beam of neutrons is scattered by the sample, and the energy lost by the neutrons corresponds to the vibrational energies of the molecule.

-

Data Analysis: The resulting spectrum provides crucial information for assigning all vibrational modes, often with the aid of Density Functional Theory (DFT) calculations.[5][6]

Logical Workflow for Characterization

The unique properties of diiron nonacarbonyl dictate a specific logical workflow for its analysis, starting from synthesis and moving through a series of solid-state characterization techniques.

Caption: Workflow for the characterization of Diiron Nonacarbonyl.

References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Diiron_nonacarbonyl [chemeurope.com]

- 3. experimental chemistry - Why is Diiron nonacarbonyl so exceptional? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. WebElements Periodic Table » Iron » diiron nonacarbonyl [webelements.co.uk]

- 8. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Diiron nonacarbonyl - Wikiwand [wikiwand.com]

- 10. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]

- 11. inorganic chemistry - Is there an iron–iron bond in diiron nonacarbonyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Solubility of Diiron Nonacarbonyl in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diiron nonacarbonyl (Fe₂[CO]₉) is a vital reagent in organometallic chemistry and organic synthesis, serving as a more reactive source of zerovalent iron than iron pentacarbonyl.[1] However, a significant challenge in its application is its exceptionally low solubility in common organic solvents.[1][2][3] This technical guide provides a comprehensive overview of the solubility characteristics of diiron nonacarbonyl, detailing its behavior in various organic solvents, methods to facilitate its use in reactions, and relevant experimental protocols.

Quantitative Solubility Data

The following table summarizes the qualitative solubility behavior of diiron nonacarbonyl in various organic solvents based on available literature.

| Solvent Family | Specific Solvent | Qualitative Solubility | Citations |

| Ethers | Tetrahydrofuran (THF) | Reacts | [1][2][3] |

| Aromatic Hydrocarbons | Benzene | Used as a suspension in warm solvent | [1][3] |

| Aliphatic Hydrocarbons | Alkanes (e.g., hexane) | Insoluble | [6][7] |

| Alcohols | Ethanol | Used for washing (implying insolubility) | [5][6] |

| Halogenated Solvents | Chloroform | Insoluble | [8] |

| Polar Aprotic Solvents | Acetonitrile | Not specified, but generally insoluble | [1][2][3] |

| Polar Protic Solvents | Water | Insoluble | [4][5] |

Reactivity in Solvents: The Case of Tetrahydrofuran (THF)

While often described as insoluble, diiron nonacarbonyl's utility in synthesis is frequently realized in solvents like tetrahydrofuran (THF), with which it reacts.[1][2][3] Syntheses using diiron nonacarbonyl are commonly conducted as slurries in THF.[1][3] It is proposed that small amounts of diiron nonacarbonyl dissolve by reacting with THF to form iron pentacarbonyl and a tetracoordinated iron-THF complex, as depicted in the following reaction scheme.[1][2][3][7] This reactive dissolution allows for subsequent reactions with other substrates.

Caption: Reaction of diiron nonacarbonyl in THF.

Experimental Protocols

Given the insolubility of diiron nonacarbonyl, specific experimental techniques are employed to utilize it as a reagent.

General Protocol for Using Diiron Nonacarbonyl as a Slurry

This protocol outlines a general procedure for reactions where diiron nonacarbonyl is used as a suspension.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of diiron nonacarbonyl.[5][6]

-

Reaction Setup: A dry reaction flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet is charged with diiron nonacarbonyl.

-

Solvent Addition: An appropriate anhydrous solvent, typically THF, is added to the flask to create a slurry.[1][3]

-

Substrate Addition: The substrate for the reaction is then added to the stirred slurry.

-

Reaction Conditions: The reaction mixture is stirred at the desired temperature (which can range from room temperature to reflux, depending on the specific reaction) for the required time.[9]

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess diiron nonacarbonyl and any iron-containing byproducts are typically removed by filtration. The filtrate is then processed to isolate the desired product.

Caption: General workflow for reactions using a diiron nonacarbonyl slurry.

Method for Enhancing Solubility

Recent studies have shown that the solubility of poorly soluble iron carbonyls, including diiron nonacarbonyl, can be enhanced by reacting them with a long-chain primary alkylamine, such as 1-dodecylamine (DDA).[8] This method provides a more homogeneous solution for applications like nanoparticle synthesis.

-

Reaction Setup: In an inert atmosphere, diiron nonacarbonyl is placed in a reaction flask.

-

Amine Addition: An excess of a long-chain primary alkylamine (e.g., 1-dodecylamine) is added.

-

Heating: The mixture is heated under an inert atmosphere, which leads to a color change and the formation of a soluble anionic iron carbonyl species.[8]

-

Application: The resulting solution can then be used in subsequent synthetic steps, such as the formation of iron-containing nanoparticles.[8]

Conclusion

Diiron nonacarbonyl remains a cornerstone reagent in synthetic chemistry despite its challenging solubility profile. Researchers and professionals in drug development can effectively utilize this compound by understanding its reactive nature in coordinating solvents like THF and by employing appropriate experimental techniques, such as working with slurries or utilizing solubility-enhancing additives. While quantitative solubility data is sparse, the qualitative understanding of its behavior in different organic media allows for its successful application in a wide range of chemical transformations.

References

- 1. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Diiron_nonacarbonyl [chemeurope.com]

- 3. Diiron nonacarbonyl - Wikiwand [wikiwand.com]

- 4. 15321-51-4 CAS MSDS (DIIRON NONACARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. DIIRON NONACARBONYL CAS#: 15321-51-4 [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vibrational Spectra of Diiron Nonacarbonyl [Fe₂(CO)₉]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiron nonacarbonyl, Fe₂(CO)₉, first synthesized photochemically in 1905, represents a cornerstone in the study of metal carbonyl chemistry.[1][2][3] Its unique molecular structure, featuring a D₃h symmetry, has been a subject of extensive spectroscopic investigation.[4] This guide provides a comprehensive overview of the vibrational spectra of Fe₂(CO)₉, detailing the experimental protocols for its characterization and presenting the key vibrational data. A significant challenge in studying this compound is its insolubility in most solvents and its thermal decomposition at 373 K before melting, which limits spectroscopic analysis to the solid state.[1][2][3][5]

The structure of Fe₂(CO)₉ consists of two iron atoms, each coordinated to three terminal carbonyl ligands. These two Fe(CO)₃ units are linked by three bridging carbonyl ligands and an Fe-Fe bond.[6] The presence of both terminal and bridging carbonyl groups gives rise to a complex and informative vibrational spectrum, which is a powerful tool for understanding its bonding and structure.

Vibrational Modes of Fe₂(CO)₉

The vibrational spectrum of Fe₂(CO)₉ is characterized by distinct bands corresponding to the stretching and bending modes of the terminal and bridging carbonyl ligands, as well as vibrations involving the iron-carbon and iron-iron bonds.

In the carbonyl stretching region (1700–2200 cm⁻¹), Fe₂(CO)₉ exhibits three bands in the infrared (IR) spectrum and five in the Raman spectrum.[1][2] The terminal C≡O stretching vibrations [ν(CO)t] appear at higher frequencies, typically above 2000 cm⁻¹, while the bridging C≡O stretches [ν(CO)b] are found at lower frequencies, around 1830-1895 cm⁻¹.[4][6] This difference in frequency is attributed to the nature of the bonding; the bridging carbonyls have a lower C-O bond order.

The spectral region between 400 and 600 cm⁻¹ is associated with the bending of the terminal carbonyls [δ(Fe–CO)t] and the stretching between the iron and terminal carbonyls [ν(Fe–C)t].[4] Modes below 400 cm⁻¹ are assigned to the bending of bridging carbonyls [δ(Fe–CO)b], stretching of the iron-bridging carbon bonds [ν(Fe–C)b], and vibrations of the Fe₂C₃ cluster.[4] The Fe-Fe bond stretching is considered to make a major contribution to Raman bands observed around 237 and 260 cm⁻¹.[7]

Data Presentation

The following table summarizes the key vibrational frequencies observed for Fe₂(CO)₉ from Infrared and Raman spectroscopy at ambient pressure.

| Frequency (cm⁻¹) | Spectroscopy | Assignment | Symmetry (D₃h) | Reference(s) |

| 2082 | IR | ν(CO) terminal | A₂'' | [8] |

| 2059 | Raman | ν(CO) terminal | E' | [8] |

| 2034 | Raman | ν(CO) terminal | E' | [4] |

| 2019 | IR | ν(CO) terminal | E' | [8] |

| 1895 | Raman | ν(CO) bridging | E' | [4] |

| 1829 | IR | ν(CO) bridging | E' | [8] |

| 1824 | Raman | ν(CO) bridging | A₁' | [4] |

| 598 | IR, Raman | δ(FeCO) terminal | E' | [2] |

| 559 | Raman | δ(FeCO) terminal | E' | [4] |

| 538 | Raman | δ(FeCO) terminal | A₁' | [4] |

| 452 | Raman | ν(Fe-C) terminal | E' | [4] |

| 425 | Raman | ν(Fe-C) terminal | A₁' | [2] |

| 408 | Raman | ν(Fe-C) terminal | E' | [4] |

| 260 | Raman | ν(Fe-Fe) | A₁' | [2][7] |

| 237 | Raman | ν(Fe-Fe) | - | [7] |

Experimental Protocols

The acquisition of high-quality vibrational spectra for Fe₂(CO)₉ requires specific sample handling and instrumentation due to its physical properties.

Sample Preparation

-

Infrared Spectroscopy (Transmission): For transmission IR spectroscopy in the range of 50–700 cm⁻¹, a common method involves preparing a pellet of the sample. This is typically done by mixing approximately 1 wt% of solid Fe₂(CO)₉ with low-density polyethylene and pressing it into a disc.[2]

-

Attenuated Total Reflectance (ATR) IR: For mid-IR spectra (e.g., 400-4000 cm⁻¹), a diamond ATR accessory can be used with the solid sample.[2]

-

Raman Spectroscopy: Solid, polycrystalline samples of Fe₂(CO)₉ are used for Raman spectroscopy. To prevent sample decomposition from laser-induced heating, a surface scanning technique is often employed.[9] For high-pressure studies, the sample is loaded into a diamond anvil cell (DAC).[4]

Instrumentation and Data Acquisition

-

Infrared Spectrometers: A common instrument for obtaining IR spectra is a Bruker Vertex 70 FTIR spectrometer.[2]

-

Raman Spectrometers: Raman spectra can be collected using various spectrometer setups coupled with a laser source.

-

Temperature Studies: Raman spectra have been recorded at various temperatures, including 295 K, 100 K, and 15 K, to observe the sharpening of vibrational modes and to check for phase transitions.[3]

-

High-Pressure Studies: For high-pressure measurements, a DAC is coupled to the Raman spectrometer. The pressure can be calibrated using the ruby fluorescence method.[4]

-

Visualizations

Molecular Structure of Fe₂(CO)₉

Caption: Molecular structure of Fe₂(CO)₉ with D₃h symmetry.

Experimental Workflow for Vibrational Spectroscopy of Fe₂(CO)₉

Caption: Workflow for vibrational analysis of Fe₂(CO)₉.

References

- 1. researchgate.net [researchgate.net]

- 2. Assignment of the Vibrational Spectra of Diiron Nonacarbonyl, Fe2(CO)9 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. doaj.org [doaj.org]

- 6. How do you explained the bonding of the carbonyl groups in the structure of Fe2(CO)9 through IR-spectra ? - PG.CHEMEASY [chemisfast.blogspot.com]

- 7. Solid-state metal carbonyls. Part 3.—An infrared study of Fe2(CO)9, tri-µ-carbonyl(hexacarbonyl)di-iron(0) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

Mössbauer Spectroscopy of Diiron Nonacarbonyl: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diiron nonacarbonyl (Fe₂[CO]₉), a cornerstone organometallic reagent, possesses a unique molecular structure that has been extensively studied using a variety of spectroscopic techniques. Among these, ⁵⁷Fe Mössbauer spectroscopy provides profound insights into the electronic environment of the iron nuclei, offering direct validation of its molecular symmetry and bonding characteristics. This technical guide presents a comprehensive overview of the Mössbauer spectroscopy of Fe₂(CO)₉, detailing its spectral parameters, the experimental protocols for data acquisition, and the underlying chemical principles that the data reveals.

Introduction to Diiron Nonacarbonyl and Mössbauer Spectroscopy

Diiron nonacarbonyl is an orange, micaceous solid with the chemical formula Fe₂(CO)₉. It serves as a more reactive source of zerovalent iron than iron pentacarbonyl, Fe(CO)₅, from which it is synthesized via photolysis. The structure of Fe₂(CO)₉ is of D₃h symmetry, featuring two iron atoms bridged by three carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands. This arrangement makes the two iron atoms chemically and structurally equivalent[1].

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. For ⁵⁷Fe, the technique is particularly powerful for determining the oxidation state, spin state, and coordination geometry of iron atoms in a molecule. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₉). The isomer shift provides information about the s-electron density at the nucleus, which is related to the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG), providing insights into the local symmetry of the iron site.

For Fe₂(CO)₉, the equivalence of the two iron atoms is a critical structural feature. Mössbauer spectroscopy serves as a direct confirmation of this, as the presence of a single, symmetric quadrupole doublet in the spectrum is consistent with a single chemical environment for the iron atoms[1].

Quantitative Mössbauer Data

The Mössbauer spectrum of solid diiron nonacarbonyl is characterized by a single, well-resolved quadrupole doublet, confirming the equivalence of the two iron atoms in the molecule. The experimental values obtained at cryogenic temperatures are summarized in the table below.

| Compound | Temperature (K) | Isomer Shift (δ) mm/s¹ | Quadrupole Splitting (ΔE₉) mm/s | Reference |

| Diiron Nonacarbonyl (Fe₂(CO)₉) | 77 | +0.18 | 0.42 | Herber, Kingston, Wertheim (1963) |

| ¹ Isomer shift relative to a stainless steel standard. |

These values are consistent with iron in a low-spin, zerovalent (Fe(0)) state within a highly covalent bonding environment, typical of metal carbonyls.

Experimental Protocols

The acquisition of Mössbauer spectra for iron carbonyls requires specific experimental conditions, primarily due to the nature of the samples and the need for cryogenic temperatures to enhance the recoil-free fraction.

Synthesis of Diiron Nonacarbonyl Absorber

The Fe₂(CO)₉ sample used as the absorber in Mössbauer experiments is typically synthesized via the photochemical decomposition of iron pentacarbonyl.

Caption: Synthesis workflow for diiron nonacarbonyl (Fe₂(CO)₉).

The process involves irradiating a solution of Fe(CO)₅ in a solvent like glacial acetic acid with ultraviolet light. Fe₂(CO)₉, being virtually insoluble in common solvents, precipitates out as fine, orange crystals[2]. The solid is then washed and dried to be used as the Mössbauer absorber.

Mössbauer Spectrometer Setup and Data Acquisition

The Mössbauer spectrum of Fe₂(CO)₉ is typically recorded in transmission mode. A general workflow for this process is outlined below.

Caption: General experimental workflow for ⁵⁷Fe Mössbauer spectroscopy.

-

Radiation Source : A radioactive ⁵⁷Co source, often diffused into a non-magnetic metallic matrix like rhodium or chromium, is used. ⁵⁷Co undergoes electron capture to produce the excited state of ⁵⁷Fe, which then decays, emitting the 14.4 keV gamma-rays required for the measurement.

-

Velocity Modulation : The source is mounted on an electromechanical drive that moves it relative to the absorber with a precisely controlled velocity, typically in a constant acceleration mode. This motion induces a Doppler shift in the energy of the emitted gamma-rays.

-

Sample Preparation and Environment : The powdered Fe₂(CO)₉ sample is placed in a sample holder and mounted in a cryostat. The experiment is conducted at liquid nitrogen temperature (77-78 K) to increase the probability of recoil-free nuclear resonance absorption (the Mössbauer effect).

-

Detection and Analysis : Gamma-rays that are transmitted through the sample are detected by a proportional counter. The counts are recorded as a function of the source velocity by a multichannel analyzer. The resulting plot of gamma-ray transmission versus velocity constitutes the Mössbauer spectrum.

Interpretation of the Mössbauer Spectrum of Diiron Nonacarbonyl

The observation of a single quadrupole-split doublet for Fe₂(CO)₉ provides strong evidence for its D₃h symmetric structure in the solid state, where both iron atoms are in identical environments.

-

Isomer Shift (δ = +0.18 mm/s) : This positive value (relative to stainless steel) is characteristic of iron in a formal oxidation state of zero with significant π-backbonding to the carbonyl ligands. The s-electron density at the iron nucleus is lower than in metallic iron due to the donation of iron d-electron density into the π* orbitals of the CO ligands. This deshielding of s-electrons leads to the observed isomer shift.

-

Quadrupole Splitting (ΔE₉ = 0.42 mm/s) : A non-zero quadrupole splitting indicates that the electric field at the iron nucleus is not perfectly spherical. In the D₃h structure of Fe₂(CO)₉, each iron atom is in an axially symmetric, but not spherically symmetric, environment. The coordination of three terminal and three bridging carbonyl groups creates an electric field gradient (EFG) at the iron nucleus, leading to the observed splitting of the nuclear energy levels and the appearance of a doublet in the spectrum. The relatively small magnitude of the splitting is consistent with the high symmetry of the iron site.

Conclusion

Mössbauer spectroscopy is an indispensable tool for the characterization of diiron nonacarbonyl. It provides unambiguous evidence for the equivalence of the two iron centers in the molecule, a key feature of its bridged structure. The measured isomer shift and quadrupole splitting parameters are in full agreement with an Fe(0) assignment and the D₃h molecular symmetry. The experimental protocols, though requiring cryogenic conditions, are well-established and continue to provide fundamental electronic structure information for this and other complex organometallic compounds.

References

A Theoretical Deep Dive into the Bonding of Diiron Nonacarbonyl [Fe2(CO)9]

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Abstract

Diiron nonacarbonyl, Fe2(CO)9, has been a subject of intense theoretical and experimental investigation since its discovery. Its unique triply bridged structure has challenged simple bonding models and sparked a long-standing debate over the existence of a direct iron-iron bond. This technical guide provides an in-depth analysis of the theoretical studies that have sought to elucidate the complex bonding in this archetypal bimetallic carbonyl complex. We will review the evolution of theoretical understanding, from early molecular orbital concepts to modern density functional theory calculations, and present key quantitative data, computational methodologies, and visual representations of the bonding models.

The Central Debate: The Nature of the Iron-Iron Interaction

The structure of Fe2(CO)9 consists of two Fe(CO)3 units linked by three bridging carbonyl ligands, resulting in D3h symmetry.[1][2] While the 18-electron rule, a powerful heuristic in organometallic chemistry, would predict a single Fe-Fe bond to satisfy the electron count for each metal center, numerous theoretical studies have challenged this simple picture.

Early theoretical work, notably by Hoffmann, suggested that the direct interaction between the two iron centers is in fact "antibonding and repulsive".[3] More sophisticated calculations using Self-Consistent Field (SCF) wave functions have supported this view, concluding that there is no direct Fe-Fe metal-metal bond.[4][5][6] Instead, these studies propose that the bridging carbonyls are essential for holding the two Fe(CO)3 fragments together. This is achieved through a combination of σ donation from the CO ligands into empty metal orbitals and π back-donation from filled metal d-orbitals into the CO 2π* antibonding orbitals.[4][5][6] This model describes the linkage in terms of Fe-C-Fe three-center, two-electron bonds.[7]

However, the debate is not entirely settled. More recent studies employing techniques like Electron Density Orbital Partitioning (EDOP) have suggested the existence of some, albeit weak, direct Fe-Fe bonding.[8] This analysis indicates that a σ-bonding combination of metal orbitals is not completely canceled out by its corresponding antibonding orbital, which is partially delocalized over the bridging carbonyls.[8] Thus, the current consensus leans towards a model where the primary bonding force is mediated by the carbonyl bridges, with any direct Fe-Fe covalent bond being minimal.[2]

The Role of Terminal and Bridging Carbonyl Ligands

The bonding of both terminal and bridging carbonyls is crucial to the overall stability and structure of Fe2(CO)9.

-

Terminal Carbonyls: The bonding of the six terminal CO ligands is analogous to that found in simpler monometallic carbonyls like Fe(CO)5.[4][5][6] It is characterized by the well-established Dewar-Chatt-Duncanson model, involving synergistic σ-donation from the carbon lone pair to the metal and π-back-donation from the metal d-orbitals into the CO π* orbitals.

-

Bridging Carbonyls: The three bridging carbonyls are more strongly bonded than the terminal ones.[1] They engage in stronger σ donation and π back-donation.[1] Quantum-chemical calculations suggest that for the molecule as a whole, the overall M→CO π back-donation is stronger than the M←CO σ donation.[1] These bridging ligands are fundamental to the molecule's structure, effectively forming a "glue" between the two iron centers.

Quantitative Data from Theoretical Calculations

A variety of computational methods have been applied to determine the structural and energetic properties of Fe2(CO)9. The data presented below is a summary from several high-level theoretical studies.

| Parameter | Method | Calculated Value | Experimental Value |

| Bond Distances (Å) | |||

| Fe-Fe | B3LYP/DZP | 2.564 Å | 2.523(1) Å[9] |

| Fe-Fe | BP86/DZP | 2.492 Å | |

| Fe-C (terminal) | B3LYP/DZP | 1.831 Å | 1.838(3) Å[9] |

| Fe-C (terminal) | BP86/DZP | 1.841 Å | |

| Fe-C (bridging) | B3LYP/DZP | 2.016 Å | 2.016(3) Å[9] |

| Fe-C (bridging) | BP86/DZP | 2.019 Å | |

| C-O (terminal) | B3LYP/DZP | 1.155 Å | 1.156(4) Å[9] |

| C-O (terminal) | BP86/DZP | 1.166 Å | |

| C-O (bridging) | B3LYP/DZP | 1.187 Å | 1.176(5) Å[9] |

| C-O (bridging) | BP86/DZP | 1.199 Å | |

| Bond Dissociation Energies (kcal/mol) | |||

| Fe-Fe (to form Fe(CO)5 + Fe(CO)4) | BP86 | 29.5 kcal/mol[10] | 29 kcal/mol[2] |

| Fe-CO (terminal) | BP86/DZP | 35.1 kcal/mol[10] | |

| Fe-CO (terminal) | B3LYP/DZP | 29.4 kcal/mol[10] | |

| Vibrational Frequencies (cm⁻¹) | |||

| ν(CO) terminal (A2'') | B3LYP | 2085 cm⁻¹[11] | ~2082 cm⁻¹[11] |

| ν(CO) terminal (E') | B3LYP | 2019 cm⁻¹[11] | ~2019 cm⁻¹[11] |

| ν(CO) bridging (E') | B3LYP | 1922 cm⁻¹[11] | ~1829 cm⁻¹[11] |

| ν(Fe-Fe) | 236-248 cm⁻¹[2] |

Note: Calculated values can vary significantly depending on the level of theory and basis set used. The values presented here are representative examples from the literature.

Computational Methodologies

The theoretical investigation of Fe2(CO)9 relies on sophisticated quantum chemical methods. Understanding these protocols is key to interpreting the computational results.

A. Density Functional Theory (DFT)

DFT is the most widely used method for studying Fe2(CO)9 due to its favorable balance of accuracy and computational cost.

-

Functionals: Hybrid Hartree-Fock/DFT methods are commonly employed.

-

Dispersion Corrections: To accurately model weak interactions, dispersion corrections are often included, such as Grimme's D3(BJ) method.[1]

-

Basis Sets: All-electron calculations typically use basis sets of double-ζ or triple-ζ quality, such as the DZP or aug-cc-pVTZ sets, to accurately describe the electronic structure of the iron center and ligands.[10][13]

B. Post-Hartree-Fock Methods

-

Møller-Plesset Perturbation Theory (MP2): While MP2 has been used, it has been shown to be less reliable than DFT for predicting the correct ground state and energetics of iron carbonyls.[14]

-

Self-Consistent Field (SCF): Early studies relied on SCF methods, which provided the initial insights into the lack of a direct Fe-Fe bond.[5][6]

C. Bonding Analysis Techniques

To interpret the complex electronic structure, several analysis methods are applied to the calculated wave functions:

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points, which are indicators of chemical bonds. Early QTAIM studies failed to find a bond critical point between the two iron atoms.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the wave function into localized orbitals that correspond to chemical intuition (e.g., bonds, lone pairs).

-

Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV): This powerful method decomposes the interaction energy between molecular fragments (e.g., the two Fe(CO)3 units) into physically meaningful terms like electrostatic interaction, Pauli repulsion, and orbital interaction, providing deep insight into the nature of the chemical bond.[1]

Visualizing the Bonding in Fe2(CO)9

Diagrams are essential for conceptualizing the complex interactions within Fe2(CO)9.

Caption: Logical flow of the main theoretical models describing the Fe-Fe interaction in Fe2(CO)9.

Caption: Simplified qualitative MO diagram of key Fe-Fe and Fe-(μ-CO) interactions in Fe2(CO)9.

Caption: A typical computational workflow for the theoretical study of Fe2(CO)9 using DFT.

Conclusion

The theoretical examination of Fe2(CO)9 reveals a nuanced bonding picture that defies simple classification. While the molecule's D3h structure is well-established, the nature of the interaction between the two iron centers is a delicate balance of forces. The overwhelming evidence from decades of computational studies indicates that a direct, covalent Fe-Fe bond, as implied by the 18-electron rule, is not a major contributor to the molecule's stability. Instead, the molecule is held together primarily by three strong Fe-C(μ)-Fe bridges. The debate continues regarding the existence of a very weak residual Fe-Fe interaction, but it is clear that the bridging carbonyls are the dominant feature of the bonding landscape. This complex serves as a critical example of how advanced theoretical methods are indispensable for unraveling the intricate electronic structures of polynuclear organometallic compounds.

References

- 1. Bonding in Binuclear Carbonyl Complexes M2(CO)9 (M = Fe, Ru, Os) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. On the bonding in Fe2(CO)9 | Semantic Scholar [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]

- 8. Integration of electron density and molecular orbital techniques to reveal questionable bonds: the test case of the direct Fe-Fe bond in Fe2(CO)9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. inorganic chemistry - Why are there two infrared vibrational frequencies for the terminal CO ligands of Fe2(CO)9? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

An In-depth Technical Guide to the Crystal Structure Analysis of Diiron Nonacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of diiron nonacarbonyl (Fe₂(CO)₉), a pivotal organometallic compound. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, including single-crystal X-ray diffraction and Mössbauer spectroscopy. The information presented is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.

Introduction to Diiron Nonacarbonyl

Diiron nonacarbonyl is a micaceous orange solid that serves as a key reagent in organometallic chemistry and organic synthesis.[1] Its low solubility in common solvents has historically presented challenges for crystal growth and structural elucidation.[1] The molecule consists of two iron atoms, nine carbonyl ligands, and exhibits a structure with D₃h symmetry.[2] A subject of ongoing discussion is the nature of the iron-iron interaction, with theoretical analyses suggesting the absence of a direct Fe-Fe bond in favor of a three-center-two-electron bond involving a bridging carbonyl group.[2]

Crystallographic and Structural Data

The crystal structure of diiron nonacarbonyl has been determined with high accuracy using single-crystal X-ray diffraction. The key crystallographic and molecular geometry parameters are summarized in the tables below.

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃/m | [3] |

| a | 6.45 Å | [3] |

| b | 6.45 Å | [3] |

| c | 16.14 Å | [3] |

| α | 90.00° | [3] |

| β | 90.00° | [3] |